3-(Cyclopentylmethoxy)-4-methylaniline
Description
These typically involve:
- Buchwald-Hartwig cross-coupling for introducing alkoxy or aryloxy groups .
- Microwave-assisted synthesis to optimize reaction efficiency, as seen in related mGluR4 modulator studies , .
- Functionalization of 4-methylaniline precursors with cyclopentyl-containing reagents [18].
Properties
IUPAC Name |
3-(cyclopentylmethoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-7-12(14)8-13(10)15-9-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNGQJEFZNALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Electronic Effects
The electronic properties of substituents significantly influence reactivity and biological activity. Key comparisons include:
Table 1: Electronic Effects of Substituents on Aniline Derivatives
Key Insights :
- The cyclopentylmethoxy group in 3-(Cyclopentylmethoxy)-4-methylaniline likely provides a balance between steric bulk and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nature of difluoromethoxy groups , .
- 4-Methylaniline derivatives are common intermediates in drug synthesis (e.g., ciprofloxacin derivatives ) but lack the steric complexity of cyclopentylmethoxy-substituted analogs.
Key Insights :
- Cyclopentylmethoxy groups in mGluR4 modulators (e.g., compound 24 in ) exhibit comparable potency to PHCCC but face challenges in SAR optimization due to shallow binding pockets .
- 4-Methylaniline derivatives used in antileishmanial agents (e.g., lansine analogs) demonstrate that minor substituent changes (e.g., hydroxyl vs. methyl) drastically alter bioactivity .
Physicochemical and Adsorption Properties
Table 3: Adsorption Properties of 4-Methylaniline Derivatives
| Compound | Adsorbent Material | Adsorption Capacity (mg/g) | Mechanism | Reference |
|---|---|---|---|---|
| 4-Methylaniline | ZH-05 (acetylated resin) | 120–150 mg/g (25°C) | Chemisorption via H-bonding | |
| 4-Methylaniline | Amberlite XAD-4 | 60–80 mg/g (25°C) | Physisorption | |
| This compound (predicted) | Hydrophobic resins | N/A | Likely enhanced lipophilicity vs. 4-methylaniline | [18] |
Key Insights :
- Modified resins (e.g., ZH-05) show higher adsorption for 4-methylaniline derivatives due to chemical interactions, a property exploitable in environmental remediation , .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
